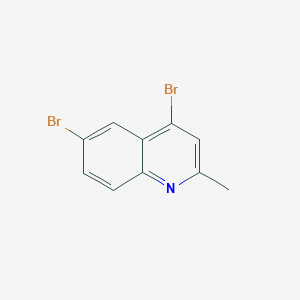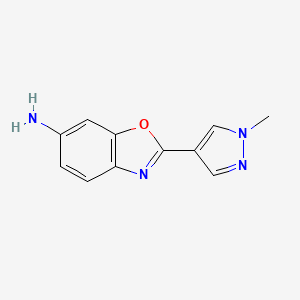![molecular formula C9H17ClN2O3S B1415226 (4aR,7aS)-1-propionyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride CAS No. 2173052-15-6](/img/structure/B1415226.png)
(4aR,7aS)-1-propionyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride
Overview
Description
“(4aR,7aS)-1-propionyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride” is a chemical compound with the molecular formula C9H20Cl2N2O2S . It is related to the class of compounds known as pyrazines, which are polycyclic aromatic compounds containing a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms . The presence of the octahydrothieno group indicates that the compound also contains a sulfur atom .Physical And Chemical Properties Analysis
The compound has a molecular weight of 291.24 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally.Scientific Research Applications
Synthesis and Conversion into Other Compounds
The compound has been utilized in the synthesis of thieno[3,4-c]pyrazoles, which are further converted into various analogues, demonstrating its versatility in chemical synthesis. For example, Baraldi et al. (1998) showcased the use of a related compound in producing 2-alkylor 2-aryl-3-aminothieno[3,4c ]pyrazoles, further processed into sulfolenes for [4+2] cycloadducts (Baraldi et al., 1998).
Antimicrobial and Anticancer Activity
Compounds derived from or related to (4aR,7aS)-1-propionyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride have been explored for their antimicrobial and anticancer properties. For instance, El‐Emary et al. (2002) synthesized heterocycles based on 3-Methyl-1-Phenyl-5-Benzene Sulfonamido Pyrazole that showed promising results in antimicrobial activities (El‐Emary et al., 2002). Similarly, Ouf et al. (2014) reported the anticancer activity of pyrano[2,3-d][1,2,3]triazine derivatives synthesized using related compounds (Ouf et al., 2014).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-[(4aS,7aR)-6,6-dioxo-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazin-4-yl]propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3S.ClH/c1-2-9(12)11-4-3-10-7-5-15(13,14)6-8(7)11;/h7-8,10H,2-6H2,1H3;1H/t7-,8+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMIKJSVLMKICP-KZYPOYLOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCNC2C1CS(=O)(=O)C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N1CCN[C@@H]2[C@H]1CS(=O)(=O)C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4aR,7aS)-1-propionyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



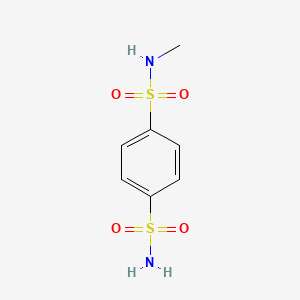
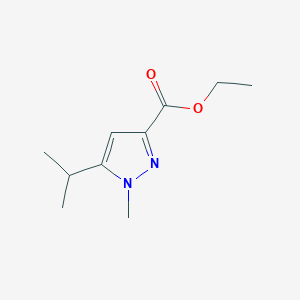
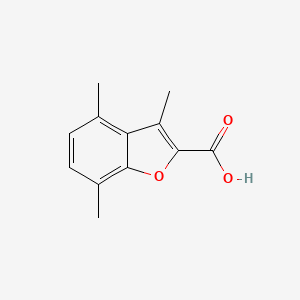


![7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine](/img/structure/B1415154.png)
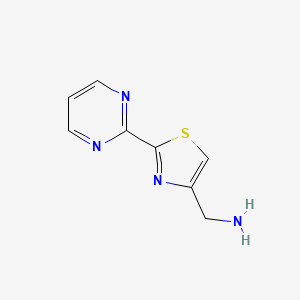
![N-{4-[(dimethylamino)methyl]phenyl}-4-fluorobenzamide](/img/structure/B1415158.png)

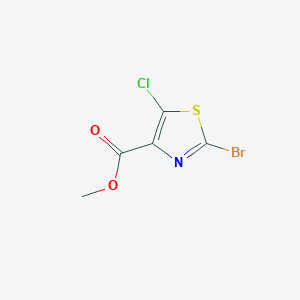
![3-(Piperazin-1-ylmethyl)imidazo[1,2-a]pyridine](/img/structure/B1415163.png)
